molecular formula C13H27NO B13015265 2-((4-(tert-Butyl)cyclohexyl)amino)propan-1-ol

2-((4-(tert-Butyl)cyclohexyl)amino)propan-1-ol

Cat. No.: B13015265
M. Wt: 213.36 g/mol
InChI Key: DVZBPDZDDOFJQQ-UHFFFAOYSA-N
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Description

2-((4-(tert-Butyl)cyclohexyl)amino)propan-1-ol is an organic compound that features a cyclohexyl ring substituted with a tert-butyl group and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(tert-Butyl)cyclohexyl)amino)propan-1-ol typically involves the reaction of 4-tert-butylcyclohexylamine with an appropriate epoxide or halohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the epoxide or halohydrin, leading to the formation of the amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(tert-Butyl)cyclohexyl)amino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of a primary or secondary amine

    Substitution: Formation of alkyl halides

Scientific Research Applications

2-((4-(tert-Butyl)cyclohexyl)amino)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-(tert-Butyl)cyclohexyl)amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino alcohol moiety allows it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog with a hydroxyl group on the cyclohexane ring.

    tert-Butylcyclohexanol: Similar structure but lacks the amino group.

    Cyclohexylamine: Contains an amino group but lacks the hydroxyl group.

Uniqueness

2-((4-(tert-Butyl)cyclohexyl)amino)propan-1-ol is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

2-[(4-tert-butylcyclohexyl)amino]propan-1-ol

InChI

InChI=1S/C13H27NO/c1-10(9-15)14-12-7-5-11(6-8-12)13(2,3)4/h10-12,14-15H,5-9H2,1-4H3

InChI Key

DVZBPDZDDOFJQQ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC1CCC(CC1)C(C)(C)C

Origin of Product

United States

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